N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a cyclohexyl group, a difluoromethoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “Click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea
Uniqueness
N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxyphenyl group enhances its lipophilicity, while the triazole ring contributes to its stability and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H18F2N4O2 |
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Molecular Weight |
336.34 g/mol |
IUPAC Name |
N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H18F2N4O2/c17-16(18)24-13-8-6-12(7-9-13)22-10-19-14(21-22)15(23)20-11-4-2-1-3-5-11/h6-11,16H,1-5H2,(H,20,23) |
InChI Key |
USIGWPZQNJCXPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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